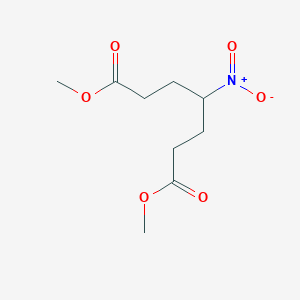
Dimethyl 4-nitroheptanedioate
Descripción general
Descripción
Dimethyl 4-nitroheptanedioate is a chemical compound with the molecular formula C9H15NO6 . It has a molecular weight of 233.22 g/mol . The IUPAC name for this compound is dimethyl 4-nitroheptanedioate .
Molecular Structure Analysis
The molecular structure of Dimethyl 4-nitroheptanedioate includes a nitro group (NO2) attached to the fourth carbon in the heptanedioate chain . The compound also contains two ester groups, which are formed by the reaction of carboxylic acid and alcohol .Physical And Chemical Properties Analysis
Dimethyl 4-nitroheptanedioate has several computed properties. It has a molecular weight of 233.22 g/mol, an XLogP3-AA of 0.4, and a topological polar surface area of 98.4 Ų . It has no hydrogen bond donors but has six hydrogen bond acceptors . The compound has eight rotatable bonds .Aplicaciones Científicas De Investigación
Electro-Organic Synthesis
- Dimethyl 4-nitroheptanedioate is involved in electro-organic synthesis processes. The electrochemical reduction of similar compounds, like 4-nitrobenzylbromide, has been studied in various solutions. This includes studies in the absence of intentionally added supporting electrolyte, highlighting the compound's relevance in synthetic organic chemistry and material science (He, Watts, Marken, & Haswell, 2005).
Environmental Toxicology
- Research on compounds structurally related to Dimethyl 4-nitroheptanedioate, such as nitroaromatic compounds, has significant implications in environmental toxicology. These compounds are used in various applications, including agriculture and the military, and their transformation products are known for their toxicity and environmental persistence (Kadoya, Sierra-Alvarez, Wong, Abrell, Mash, & Field, 2018).
Chemical Synthesis and Industrial Applications
- In the field of chemical synthesis, Dimethyl 4-nitroheptanedioate and related compounds serve as intermediates in various industrial applications. For instance, the synthesis and study of N,N-Dimethyl-4-nitrobenzylamine, which is used in medicine, pesticides, and chemicals, showcases the compound's importance in these industries (Wang Ling-ya, 2015).
Photocatalysis and Advanced Materials
- The compound and its derivatives are used in photocatalytic applications, such as the N,N-dimethylation of amines and nitro compounds with methanol under UV irradiation. This highlights its potential in the development of advanced materials and sustainable chemical processes (Zhang, Zhang, Deng, & Shi, 2015).
Biodegradation and Environmental Remediation
- Related nitro compounds are subject to biodegradation studies, which are crucial for environmental remediation. The biodegradation of phenolic mixtures, including derivatives of nitro compounds, in sequencing batch reactors, has been researched, demonstrating the potential for microbial degradation and environmental clean-up strategies (Tomei & Annesini, 2008).
Propiedades
IUPAC Name |
dimethyl 4-nitroheptanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO6/c1-15-8(11)5-3-7(10(13)14)4-6-9(12)16-2/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWGSSBSDDOWPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(CCC(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20998874 | |
| Record name | Dimethyl 4-nitroheptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-nitroheptanedioate | |
CAS RN |
7766-83-8 | |
| Record name | NSC143370 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143370 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 4-nitroheptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



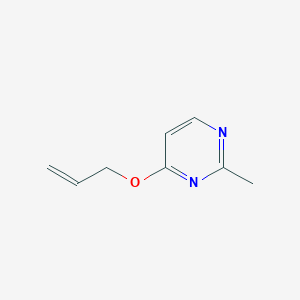

![4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, 2-[[2-(3,4-dimethylphenyl)-2-oxoethyl]thio]-3,5,6,7-tetrahydro-3-(2-propen-1-yl)-](/img/structure/B3407559.png)
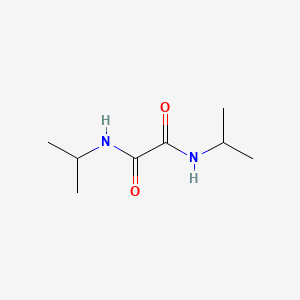
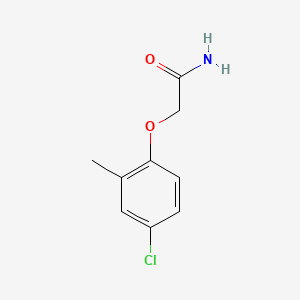

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3407586.png)
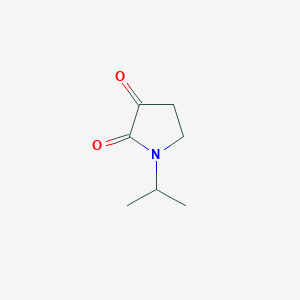

![2-Oxobenzo[d][1,3]oxathiol-5-yl benzoate](/img/structure/B3407618.png)

![4-[Methyl-(toluene-4-sulfonyl)-amino]-butyric acid](/img/structure/B3407634.png)
![5'-Fluoro-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B3407639.png)
